Cas no 16339-07-4 (N-Methyl-N’-nitrosopiperazine)

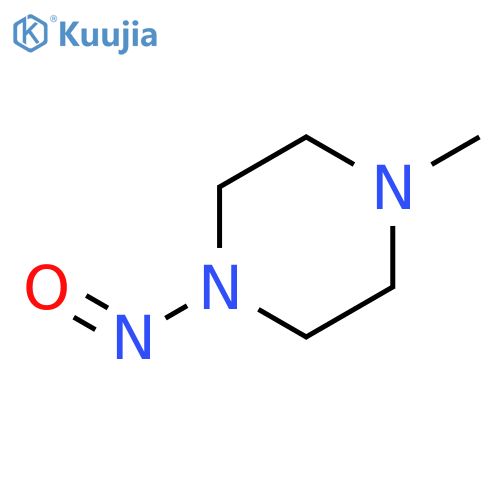

N-Methyl-N’-nitrosopiperazine structure

商品名:N-Methyl-N’-nitrosopiperazine

N-Methyl-N’-nitrosopiperazine 化学的及び物理的性質

名前と識別子

-

- Piperazine,1-methyl-4-nitroso-

- (6AR)-TERT-BUTYL 6A-PHENYL-HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE

- 1-METHYL-4-NITROSOPIPERAZINE

- N-Methyl-N’-nitrosopiperazine

- 1-methyl-4-nitroso-piperazine

- 1-Nitroso-4-methylpiperazine

- Methylnitrosopiperidine

- Methylpiperazinenitrosamine

- N-Methylnitrosopiperazine

- N-Methyl-npz

- N-Nitrosomethylpiperazine

- N-Nitroso-N'-methylpiperazin

- N-Nitroso-N'-methylpiperazine

- PIPERAZINE,1-METHYL-4-NITROSO

- PIPERAZINE, 1-METHYL-4-NITROSO-

- N'-Methyl-N-nitrosopiperazine

- N-Nitroso-N'-methylpiperazin [German]

- N-Methyl-N'-nitrosopiperazine

- 5584MPJ7F2

- NSC 523886

- DTXSID30167574

- NSC523886

- NS00025333

- CCRIS 1151

- N-Methyl-N'-nitrosopiperazine (100mg/L in Methanol)

- Q27261293

- CHEMBL164193

- WLN: T6N DNTJ ANO D1

- EINECS 240-409-3

- AS-60418

- UNII-5584MPJ7F2

- BRN 0117135

- A937115

- 5-23-03-00220 (Beilstein Handbook Reference)

- EN300-25386041

- NSC-523886

- SCHEMBL11623926

- Z1198157883

- AKOS006276505

- 16339-07-4

- CEAIOKFZXJMDAS-UHFFFAOYSA-N

- D92907

- METHYL-4-NITROSOPIPERAZINE, 1-

- 1-Methyl-4-nitrosopiperazine; 1-Nitroso-4-methylpiperazine; N-Nitroso-N'-methylpiperazine; NSC 523886;

- DTXCID8090065

- NNitrosomethylpiperazine

- Piperazine, 1methyl4nitroso

- N'MethylNnitrosopiperazine

- NNitrosoN'methylpiperazin

- 1Methyl4nitrosopiperazine

- NMethylnitrosopiperazine

- A1-88864

- 1-Methyl-4-nitrosopiperazine; 1-Nitroso-4-methylpiperazine; N-Nitroso-N'-methylpiperazine; NSC 523886

- NMethylnpz

- 1Nitroso4methylpiperazine

-

- MDL: MFCD01702457

- インチ: 1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3

- InChIKey: CEAIOKFZXJMDAS-UHFFFAOYSA-N

- ほほえんだ: O=NN1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]

- BRN: 0117135

計算された属性

- せいみつぶんしりょう: 129.09000

- どういたいしつりょう: 129.09

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 98.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.9

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.1508 (rough estimate)

- ふってん: 239.23°C (rough estimate)

- フラッシュポイント: 97.1°C

- 屈折率: 1.5070 (estimate)

- PSA: 35.91000

- LogP: -0.20900

N-Methyl-N’-nitrosopiperazine セキュリティ情報

N-Methyl-N’-nitrosopiperazine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

N-Methyl-N’-nitrosopiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25386041-2.5g |

1-methyl-4-nitrosopiperazine |

16339-07-4 | 95% | 2.5g |

$1333.0 | 2024-06-19 | |

| Key Organics Ltd | AS-60418-1G |

1-methyl-4-nitrosopiperazine |

16339-07-4 | >90% | 1g |

£352.00 | 2025-02-09 | |

| Enamine | EN300-25386041-0.25g |

1-methyl-4-nitrosopiperazine |

16339-07-4 | 95% | 0.25g |

$337.0 | 2024-06-19 | |

| Enamine | EN300-25386041-1.0g |

1-methyl-4-nitrosopiperazine |

16339-07-4 | 95% | 1.0g |

$681.0 | 2024-06-19 | |

| TRC | M325800-500mg |

N-Methyl-N’-nitrosopiperazine |

16339-07-4 | 500mg |

$ 430.00 | 2023-04-15 | ||

| TRC | M325800-250mg |

N-Methyl-N’-nitrosopiperazine |

16339-07-4 | 250mg |

$ 278.00 | 2023-09-07 | ||

| Key Organics Ltd | AS-60418-10MG |

1-methyl-4-nitrosopiperazine |

16339-07-4 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-25386041-0.05g |

1-methyl-4-nitrosopiperazine |

16339-07-4 | 95% | 0.05g |

$159.0 | 2024-06-19 | |

| Enamine | EN300-25386041-10g |

1-methyl-4-nitrosopiperazine |

16339-07-4 | 95% | 10g |

$2928.0 | 2023-09-14 | |

| 1PlusChem | 1P001UIZ-10g |

Piperazine, 1-methyl-4-nitroso- |

16339-07-4 | 95% | 10g |

$620.00 | 2024-06-19 |

N-Methyl-N’-nitrosopiperazine 関連文献

-

1. Nitrosolysis of tertiary amines: piperidines, piperazines, bisdimethylaminoalkanes, and functionalized methyldialkylaminesJoseph H. Boyer,Govindarajulu Kumar,T. Perumal Pillai J. Chem. Soc. Perkin Trans. 1 1986 1751

-

2. Nuclear magnetic resonance studies of N-nitrosamines. Part 4. Barriers to rotation about the N–N bond for some cyclic compoundsRobin K. Harris,Trevor Pryce-Jones,Fred J. Swinbourne J. Chem. Soc. Perkin Trans. 2 1980 476

-

3. The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodidesBrian C. Challis,Jerry R. Outram J. Chem. Soc. Perkin Trans. 2 1982 693

-

Maria A. Argirova,Miglena K. Georgieva,Nadya G. Hristova-Avakumova,Dimitar I. Vuchev,Galya V. Popova-Daskalova,Kameliya K. Anichina,Denitsa Y. Yancheva RSC Adv. 2021 11 39848

-

5. The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodineBrian C. Challis,Jerry R. Outram J. Chem. Soc. Perkin Trans. 1 1979 2768

16339-07-4 (N-Methyl-N’-nitrosopiperazine) 関連製品

- 140-79-4(N,N'-Dinitrosopiperazine)

- 5632-47-3(N-Nitrosopiperazine)

- 1330180-56-7(N-Nitrosopiperazine-d8)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16339-07-4)N-Methyl-N’-nitrosopiperazine

清らかである:99%

はかる:5g

価格 ($):326.0